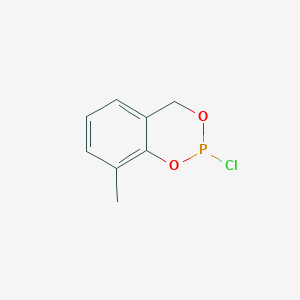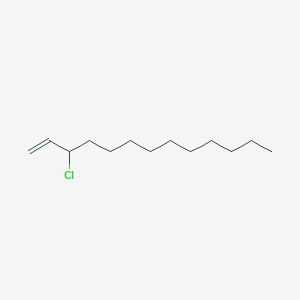
1-Tridecene, 3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tridecene, 3-chloro- is an organic compound with the molecular formula C13H25Cl. It is a chlorinated derivative of 1-Tridecene, which is an unsaturated hydrocarbon.
Métodos De Preparación
The synthesis of 1-Tridecene, 3-chloro- typically involves the chlorination of 1-Tridecene. This can be achieved through various methods, including:
Direct Chlorination: This method involves the direct addition of chlorine to 1-Tridecene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production: On an industrial scale, the production of 1-Tridecene, 3-chloro- may involve more sophisticated techniques such as catalytic chlorination, where specific catalysts are used to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Tridecene, 3-chloro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in 1-Tridecene, 3-chloro- can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: This compound can undergo oxidation to form corresponding epoxides or other oxygenated products.
Reduction Reactions: Reduction of 1-Tridecene, 3-chloro- can lead to the formation of 1-Tridecene or other reduced derivatives. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
1-Tridecene, 3-chloro- has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies may utilize this compound to investigate its biological activity and potential effects on living organisms.
Medicine: It may be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Tridecene, 3-chloro- involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Tridecene, 3-chloro- can be compared with other similar compounds, such as:
1-Tridecene: The parent compound without the chlorine atom. It has different reactivity and applications.
1-Chlorotridecane: A saturated analog with a chlorine atom. It has different chemical properties and reactivity.
1-Bromotridecene: A brominated analog with similar reactivity but different physical properties. The uniqueness of 1-Tridecene, 3-chloro- lies in its specific reactivity due to the presence of both the double bond and the chlorine atom, which allows for a wide range of chemical transformations
Propiedades
Número CAS |
146548-52-9 |
|---|---|
Fórmula molecular |
C13H25Cl |
Peso molecular |
216.79 g/mol |
Nombre IUPAC |
3-chlorotridec-1-ene |
InChI |
InChI=1S/C13H25Cl/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h4,13H,2-3,5-12H2,1H3 |
Clave InChI |
ZFWOYQPKYKFFMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
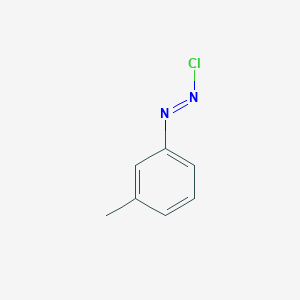

![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)

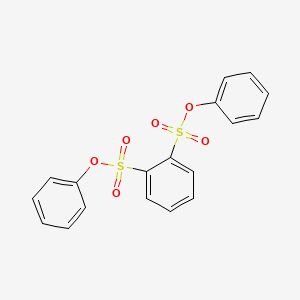
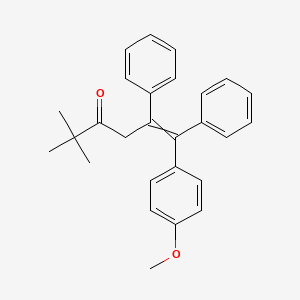
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
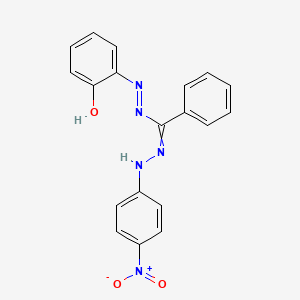
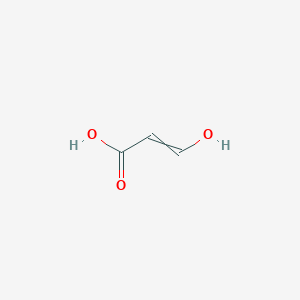
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
silane](/img/structure/B12552702.png)
